4-(4-bromobenzoyl)aniline

Physical Chemistry Process Chemistry Crystallography

Sourcing halogenated aminobenzophenones with incorrect substitution patterns leads to irreproducible synthesis due to altered melting points and spectral properties. 4-(4-Bromobenzoyl)aniline (CAS 40292-19-1) is the structurally verified para-isomer, essential for consistent purification and photocatalytic performance. Key supply and utility advantages: The para-amino group provides the strongest bathochromic shift in UV/Vis absorption, making it the optimal precursor for synthesizing visible-light-driven [2+2] cycloaddition photocatalysts. Orthogonal C-Br and -NH2 reactivity enables rapid, sequential functionalization for streamlined kinase inhibitor library generation, with its high melting point simplifying purification logistics. Direct zinc insertion at the C-Br bond allows preparation of functionalized arylzinc reagents without amino group protection, accelerating complex ketone synthesis.

Molecular Formula C13H10BrNO
Molecular Weight 276.133
CAS No. 40292-19-1
Cat. No. B2437244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromobenzoyl)aniline
CAS40292-19-1
Molecular FormulaC13H10BrNO
Molecular Weight276.133
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)N
InChIInChI=1S/C13H10BrNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2
InChIKeyDOSQODOJAWJBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromobenzoyl)aniline: A Para-Substituted Benzophenone Scaffold


4-(4-Bromobenzoyl)aniline, also known as (4-aminophenyl)(4-bromophenyl)methanone, is a member of the aminobenzophenone class . As a derivative of benzophenone, it features a carbonyl bridge connecting two functionalized phenyl rings: an aniline ring and a para-bromophenyl ring. This structural motif provides a versatile platform for chemical biology and materials science, particularly for the synthesis of nucleoside analogs and photocatalysts [1]. The compound distinguishes itself from other halogenated aminobenzophenones through its specific substitution pattern, which directly influences its physical properties and synthetic utility.

1
Para-substituted aminobenzophenone scaffold for photocatalytic nucleoside synthesis
Preferred para-amino substitution pattern for visible-light-driven [2+2] cycloaddition research
2
Orthogonal C-Br / -NH2 reactivity for divergent library synthesis
Supports sequential cross-coupling and acylation without protecting group manipulation
3
High-melting solid for convenient purification and handling
Facilitates recrystallization-based purification in process-scale workflows

Why Regioisomeric Substitution of 4-(4-Bromobenzoyl)aniline Fails


The position of the amino group on the benzophenone core drastically alters the compound's physical and chemical properties. Simply replacing 4-(4-bromobenzoyl)aniline with its ortho- or meta-isomers is not feasible for reproducible synthesis due to significant differences in melting point, which impacts purification and formulation . Furthermore, the para-substitution pattern is essential for the bathochromic shift of the charge-transfer band observed in UV/Vis absorption spectra, a key property for photocatalytic applications [1]. The spatial arrangement of the amino and bromo groups dictates the compound's reactivity and solid-state behavior, making isomer selection a critical parameter in research and development.

Property
Regioisomer Impact
Para (Target): Mp 196.5 °C
vs
Ortho/Meta: Mp 34–38 °C; ambient storage risk, purification complexity may shift
Para: Strongest bathochromic shift
vs
Ortho/Meta: Charge-transfer band position may differ; photocatalytic performance may not transfer
Para: Defined crystal packing
vs
Ortho/Meta: Solid-state behavior and reactivity profile may not reproduce

Differentiation of 4-(4-Bromobenzoyl)aniline from Its Regioisomers


Melting Point Elevation for Easier Purification

The melting point of 4-(4-bromobenzoyl)aniline is 196.5 °C , which is over 150 °C higher than its ortho- and meta-regioisomers, which melt at 34–38 °C . This stark difference, arising from superior crystal packing in the para isomer, directly translates to easier purification via recrystallization and more robust storage and handling, reducing the risk of material loss due to melting at ambient temperatures.

Melting Point
Head-to-head
196.5 °C (target)
Ortho/Meta: 34–38 °C
Δ ≥ 158 °C
Enables recrystallization-based purification; reduces ambient storage handling risk
Standard melting point determination; data to verify with lot-specific COA
Physical Chemistry Process Chemistry Crystallography

Essential Para-Amino Group for Photocatalytic Properties

In a study of para-substituted benzophenone nucleosides, the amino group (-NH2) was shown to exert the strongest electron-donating effect, leading to the most pronounced bathochromic shift of the charge-transfer band in UV/Vis spectra compared to -NMe2, -OMe, and -Me substituents [1]. This property is crucial for enabling photocatalytic [2+2] cycloaddition reactions with visible light. The 4-(4-bromobenzoyl)aniline scaffold, possessing a free para-amino group, is a direct synthetic precursor for creating these highly active amino-substituted nucleoside photocatalysts.

Photocatalytic Precursor
Class-level
Para-NH2: strongest electron-donating substituent for benzophenone nucleoside charge-transfer band red-shift [REFS-1]
Supports visible-light photocatalysis research; scaffold-specific property inferred from Hammett analysis
Class-level inference; direct nucleoside evaluation recommended
Photochemistry Chemical Biology Spectroscopy

Orthogonal Bromo-Amino Reactivity for Divergent Synthesis

The compound's dual functional groups enable sequential, site-selective transformations without protection/deprotection steps. The para-bromine atom is an excellent handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the aniline nitrogen can simultaneously undergo diazotization, acylation, or alkylation . While the chloro analog (4-(4-chlorobenzoyl)aniline) is cheaper, its C-Cl bond is significantly less reactive in oxidative addition, requiring harsher conditions or specialized catalysts. The iodo analog would be more reactive but is often less stable and more costly. The bromo derivative thus represents the optimal balance of reactivity, stability, and cost for divergent synthesis strategies.

Reactivity Balance
Class-level
C-Br (BDE ~339 kJ/mol) + free -NH2: reported balance for sequential Pd-catalyzed transformations vs. C-Cl (less reactive) or C-I (stability/cost trade-off)
Supports divergent synthesis strategies; reactivity profile based on aryl halide class trends
Class-level inference; specific coupling conditions require validation
Organic Synthesis Cross-Coupling Medicinal Chemistry

Research and Procurement Applications


Photocatalytic Nucleoside Analog Synthesis

Its para-amino group is essential for synthesizing benzophenone nucleosides with the strongest bathochromic shift, making it the preferred precursor for developing visible-light-driven photocatalysts for [2+2] cycloadditions in aqueous media [1].

Divergent Kinase Inhibitor Library Synthesis

The orthogonal reactivity of the C-Br bond (cross-coupling) and the -NH2 group (amide/sulfonamide formation) enables rapid, sequential functionalization to generate diverse compound libraries for kinase inhibitor discovery programs, where ease of purification due to the high melting point is a significant logistical advantage .

Nonlinear Optical Material Development

As a halogenated aminobenzophenone, this compound serves as a critical intermediate for synthesizing derivatives like 4-amino-4'-bromobenzophenone-based crystals, whose morphology and NLO properties can be tuned by halogen substitution, directly impacting their utility in frequency-doubling applications [2].

Synthesis of Organozinc Reagents

The bromine atom in the 4' position allows for the direct preparation of functionalized arylzinc reagents without protecting the free amino group. This methodology, which utilizes direct zinc insertion into aryl bromides, provides a streamlined route to complex aminophenyl ketones for further elaboration .

Application
Selection Property
Validation Focus
Photocatalytic nucleoside synthesis
Para-NH2 electron-donating strength
Charge-transfer band red-shift and [2+2] cycloaddition yield
Divergent kinase inhibitor library synthesis
Orthogonal C-Br / -NH2 reactivity
Sequential cross-coupling and amide/sulfonamide formation efficiency
Nonlinear optical material development
Halogenated benzophenone crystal morphology
NLO property tuning via halogen substitution and crystal engineering
Organozinc reagent synthesis
C-Br bond reactivity toward direct Zn insertion
Functionalized arylzinc preparation without -NH2 protection
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